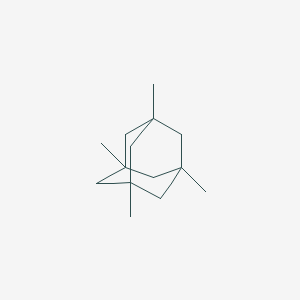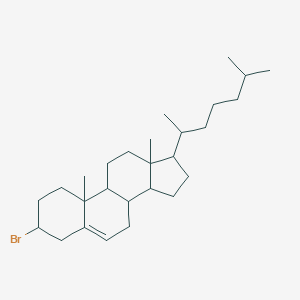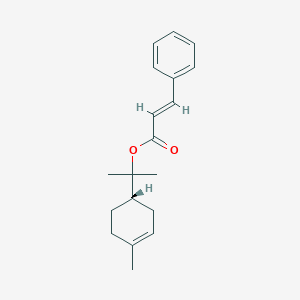
Sodium tellurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tellurate is an inorganic compound with the chemical formula Na2TeO4 It is a tellurium-based compound where tellurium is in its highest oxidation state of +6
Mecanismo De Acción
Target of Action
Sodium tellurate, a water-soluble inorganic tellurium compound, is primarily targeted at various species of bacteria . It is toxic for most forms of life even at very low concentrations . The primary targets of this compound are the cellular components of these organisms, particularly those involved in oxidative stress and cysteine metabolism .
Mode of Action
This compound interacts with its targets by inducing oxidative stress . It is both a weak oxidizing agent and a weak reducing agent . As an oxidizing agent, it can be reduced to tellurium, and as a reducing agent, it can be oxidized to tellurates . This dual nature allows it to interact with various cellular components and disrupt normal cellular functions .
Biochemical Pathways
It is known that this compound can interfere with the metabolism of cysteine, an essential amino acid . Additionally, it has been suggested that certain bacteria may use a two-step reduction pathway to reduce tellurate, first reducing it to tellurite, and then further reducing tellurite to elemental tellurium .
Pharmacokinetics
Given its water solubility , it can be inferred that it is likely to be readily absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biological system in which it is present.
Result of Action
The result of this compound’s action is primarily the induction of toxicity in most forms of life . In bacteria, for example, exposure to this compound results in a visible blackening within 30–120 minutes if the culture is live . This is due to the formation of black deposits of insoluble elemental tellurium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and hence bioavailability can be affected by the pH and temperature of the environment . Furthermore, its toxicity can be influenced by the presence of other substances in the environment, such as other metal ions or compounds .
Análisis Bioquímico
Biochemical Properties
Sodium tellurate is expected to be metabolized in organisms via the same pathway as sulfur and selenium . It interacts with various biomolecules, including enzymes and proteins . For instance, it has been shown that garlic, a well-known selenium accumulator, can assimilate tellurate and transform it into a tellurium-containing amino acid .
Cellular Effects
This compound has been found to induce phosphorylation of eIF2α, DNA damage, and oxidative stress . It promotes the assembly of stress granules (SGs) in response to oxidative stress and DNA damage . This compound also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been proposed that the reduction and methylation of toxic, metalloidal oxyanions is a detoxification mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, when a sterile this compound solution was added to cells thought to be viable human tubercle bacilli and incubated at 37 °C, a visible blackening occurred within 30–120 min if the culture was live .
Metabolic Pathways
This compound is involved in metabolic pathways similar to those of sulfur and selenium . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is a water-soluble compound, which suggests that it can be transported and distributed within cells and tissues via aqueous channels .
Subcellular Localization
Given its water solubility, it is likely to be found in the cytoplasm and potentially within organelles that have an aqueous environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium tellurate can be synthesized through several methods, including hydrothermal synthesis and ion-exchange processes. One common method involves the reaction of tellurium dioxide (TeO2) with sodium hydroxide (NaOH) in an aqueous solution, followed by crystallization:
TeO2+2NaOH+H2O→Na2TeO4⋅2H2O
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of tellurium compounds in alkaline solutions. The process may include steps such as dissolution, filtration, and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium tellurate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in redox reactions.
Reduction: It can be reduced to lower oxidation states of tellurium, such as tellurium dioxide (TeO2).
Substitution: this compound can participate in substitution reactions where its oxygen atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: this compound can oxidize reducing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce this compound to tellurium dioxide.
Substitution: Reactions with halides or other nucleophiles can lead to substitution of oxygen atoms.
Major Products Formed:
Oxidation: Products may include higher oxidation state compounds of other elements.
Reduction: Tellurium dioxide (TeO2) is a common product.
Substitution: Various substituted tellurates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium tellurate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a precursor for other tellurium compounds.
Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce oxidative stress in cancer cells.
Industry: Utilized in the production of semiconductors, catalysts, and other advanced materials.
Comparación Con Compuestos Similares
Sodium tellurate can be compared with other tellurates such as potassium tellurate (K2TeO4) and lithium tellurate (Li2TeO4). While all these compounds share similar structural features, they differ in their reactivity and applications:
Potassium Tellurate (K2TeO4): Similar in structure but has different solubility and reactivity properties.
Lithium Tellurate (Li2TeO4): Known for its unique ion-exchange properties, which are not observed in this compound.
Propiedades
Número CAS |
10101-83-4 |
|---|---|
Fórmula molecular |
H2NaO4Te |
Peso molecular |
216.6 g/mol |
Nombre IUPAC |
disodium;tellurate |
InChI |
InChI=1S/Na.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clave InChI |
ZJIVOWVFSRAHAO-UHFFFAOYSA-N |
SMILES |
[O-][Te](=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
O[Te](=O)(=O)O.[Na] |
Key on ui other cas no. |
10101-83-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)









![1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B167326.png)
